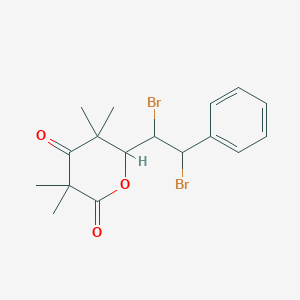

6-(1,2-dibromo-2-phenylethyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione

Description

6-(1,2-Dibromo-2-phenylethyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione is a brominated dihydro-pyran dione derivative characterized by a 1,2-dibromo-2-phenylethyl substituent at the 6-position and four methyl groups at the 3,3,5,5-positions. The dibromo-phenylethyl group introduces significant steric bulk and electronic effects, which may influence reactivity and crystallization behavior compared to analogs with lighter substituents (e.g., thiophene or alkyl groups) .

Synthesis of such compounds typically involves multi-step condensation or cyclization reactions.

Properties

Molecular Formula |

C17H20Br2O3 |

|---|---|

Molecular Weight |

432.1 g/mol |

IUPAC Name |

6-(1,2-dibromo-2-phenylethyl)-3,3,5,5-tetramethyloxane-2,4-dione |

InChI |

InChI=1S/C17H20Br2O3/c1-16(2)13(22-15(21)17(3,4)14(16)20)12(19)11(18)10-8-6-5-7-9-10/h5-9,11-13H,1-4H3 |

InChI Key |

FSEOTGDTOQKUGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(OC(=O)C(C1=O)(C)C)C(C(C2=CC=CC=C2)Br)Br)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,2-dibromo-2-phenylethyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione typically involves the bromination of a precursor compound. One common method involves the bromination of trans-stilbene to form 1,2-dibromo-1,2-diphenylethane . The reaction is carried out using bromine in the presence of a solvent such as dichloromethane. The reaction proceeds via the formation of a cyclic bromonium ion intermediate, followed by nucleophilic attack by a bromide ion .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the product may involve recrystallization techniques using solvents like xylenes .

Chemical Reactions Analysis

Types of Reactions

6-(1,2-Dibromo-2-phenylethyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.

Reduction Reactions: The compound can be reduced to form corresponding debrominated products.

Oxidation Reactions: Oxidation can lead to the formation of brominated quinones or other oxidized derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Hydroxide ions, amines, and thiols.

Reducing Agents: Sodium borohydride and lithium aluminum hydride.

Oxidizing Agents: Potassium permanganate and chromium trioxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with hydroxide ions can yield phenolic derivatives, while reduction reactions can produce debrominated hydrocarbons .

Scientific Research Applications

6-(1,2-Dibromo-2-phenylethyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and stereochemistry.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(1,2-dibromo-2-phenylethyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione involves its interaction with molecular targets through electrophilic addition reactions. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound may also interfere with cellular pathways by modifying key enzymes and proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs include tetrahydropentalene diones (e.g., compound 6 from ) and other dihydro-pyran diones. The table below highlights critical differences in substituents, physical properties, and spectroscopic

Key Observations:

- Steric and Electronic Effects : The dibromo-phenylethyl group in the target compound introduces greater steric hindrance and electron-withdrawing effects compared to thiophene substituents. This likely reduces solubility in polar solvents but enhances crystallinity (lower inferred melting point vs. 208°C in thiophene analog).

- Spectroscopic Signatures :

- IR : The target compound’s C-Br stretches (560–600 cm⁻¹) are absent in thiophene analogs, which instead show strong C=C and C=O absorptions.

- NMR : Methyl groups in the target compound resonate upfield (δ 1.2–1.5), while thiophene protons in compound 6 appear downfield (δ 6.8–7.5) due to aromaticity .

- Reactivity : Bromine substituents may render the target compound more reactive in nucleophilic substitutions or cross-coupling reactions, whereas thiophene analogs are prone to electrophilic aromatic substitution.

Research Findings and Implications

Synthetic Flexibility : The Claisen-like condensation method (as in ) is adaptable to diverse aldehydes, enabling modular synthesis of dihydro-pyran/pentalene diones with tailored substituents .

Crystallinity vs. Reactivity : Bulky brominated derivatives like the target compound may exhibit lower melting points compared to planar thiophene analogs, suggesting weaker intermolecular forces despite higher molecular weight.

Applications : Brominated diones are promising candidates for agrochemicals or antiviral agents, whereas thiophene-containing analogs have been explored in organic electronics due to their conjugated systems .

Biological Activity

The compound 6-(1,2-dibromo-2-phenylethyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione , with the molecular formula and a molecular weight of 432.15 g/mol, is a synthetic derivative of 2H-pyran-3(6H)-ones. This article explores its biological activity, particularly focusing on its antimicrobial properties and structure-activity relationships (SAR).

- Molecular Formula :

- Molecular Weight : 432.15 g/mol

- InChIKey : FSEOTGDTOQKUGQ-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that derivatives of 6-hydroxy-2H-pyran-3(6H)-ones exhibit significant activity against gram-positive bacteria. For instance, compounds with bulky substituents at C-2 have shown enhanced antibacterial activity. A study highlighted that specific derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.75 µg/mL against Streptococcus species and 1.56 µg/mL against Staphylococcus aureus .

Table 1: Antimicrobial Activity of Derivatives

| Compound ID | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 8a | 1.56 | Staphylococcus aureus |

| 9 | 0.75 | Streptococcus sp. |

The alpha,beta-enone system present in these compounds is crucial for their antimicrobial activity. The size and nature of substituents at C-2 significantly influence the activity level .

Structure-Activity Relationships (SAR)

The SAR studies reveal that the presence of bulky groups at certain positions correlates positively with antimicrobial potency. For example, in a series of synthesized derivatives, the introduction of phenylthio and benzenesulfonyl groups at C-6 notably increased the antibacterial efficacy .

Case Studies

- Synthesis and Testing : A study synthesized various derivatives of 6-hydroxy-2H-pyran-3(6H)-ones and tested their antimicrobial properties against several bacterial strains. The findings indicated that derivatives with larger substituents at C-2 exhibited enhanced antibacterial properties compared to those with smaller groups .

- Mechanism of Action : The mechanism by which these compounds exert their antibacterial effects is hypothesized to involve interference with bacterial cell wall synthesis or function, although further studies are needed to elucidate the exact pathways involved.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.